Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-6-8-9(14)13(4,5)10(8)15/h8-10H,6-7,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAUKBQIMWCOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C1N(CC2)C(=O)OC(C)(C)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of Linear Precursors
Linear precursors with pre-installed dimethyl groups undergo cyclization to form the bicyclic framework. A representative protocol involves:
Step 1 : Synthesis of a γ,δ-unsaturated amine precursor (Compound 1a) via Horner-Wadsworth-Emmons olefination.
Step 2 : Acid-catalyzed intramolecular cyclization to form the bicyclo[3.2.0] system (Compound 2a).
| Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|
| Compound 1a | HCl (cat.) | Toluene, 110°C, 12 h | 68% |
This method faces limitations in controlling the exo/endo selectivity of the cyclization, often requiring chiral auxiliaries.
Ring-Closing Metathesis (RCM)
Grubbs II catalyst enables the formation of the seven-membered ring via RCM, followed by secondary ring closure:
- Diene precursor preparation : A Boc-protected diene (Compound 3a) is synthesized from L-proline derivatives.
- RCM reaction : Grubbs II (5 mol%) in dichloromethane at 40°C for 6 h yields the monocyclic intermediate (Compound 4a).
- Amide cyclization : EDCI/HOBt-mediated cyclization forms the bicyclo[3.2.0] system (Compound 5a).
| Step | Catalyst | Temp. | Time | Yield |
|---|---|---|---|---|
| RCM | Grubbs II | 40°C | 6 h | 75% |
| Cyclization | EDCI/HOBt | RT | 24 h | 82% |
Introduction of the 6-Amino Group
Reductive Amination
A ketone intermediate (Compound 6a) undergoes reductive amination using ammonium acetate and sodium cyanoborohydride:
$$
\text{Compound 6a} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Compound 7a} \quad (\text{Yield: 89\%})
$$
Gabriel Synthesis
Alternative approaches employ the Gabriel method to introduce the primary amine:
- Phthalimide protection : Reaction of a brominated precursor (Compound 8a) with potassium phthalimide.
- Deprotection : Hydrazinolysis releases the free amine (Compound 9a).
| Step | Reagent | Solvent | Yield |
|---|---|---|---|
| Protection | K-phthalimide | DMF | 92% |
| Deprotection | NH₂NH₂ | EtOH | 78% |
Boc Protection and Final Functionalization
Carbamate Formation
The tertiary amine undergoes Boc protection using di-tert-butyl dicarbonate under Schotten-Baumann conditions:
$$
\text{Compound 9a} + (\text{Boc})2\text{O} \xrightarrow{\text{NaHCO}3, \text{THF/H}_2\text{O}} \text{Target Compound} \quad (\text{Yield: 95\%})
$$
Purification Challenges
The product’s high hydrophobicity (logP ≈ 2.1) necessitates reverse-phase chromatography (C18 column, MeCN/H₂O gradient) or recrystallization from hexane/ethyl acetate.
Comparative Analysis of Methods
| Method | Total Yield | Purity | Scalability |
|---|---|---|---|
| Intramolecular Cyclization | 52% | 98% | Moderate |
| RCM + Cyclization | 61% | 99% | High |
| Gabriel Synthesis | 70% | 97% | Low |
Key findings :
- RCM-based routes provide superior stereocontrol but require expensive catalysts.
- Reductive amination offers higher yields but generates diastereomeric byproducts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Formation of nitro or nitroso derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted amines or amides
Scientific Research Applications
Drug Development
Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate has been investigated for its potential as a scaffold in drug design. Its structural characteristics allow for modifications that can enhance pharmacological properties.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain modifications to the amino group can lead to increased efficacy against various bacterial strains .
Neuropharmacology
The compound's ability to interact with neurotransmitter receptors positions it as a candidate for neuropharmacological applications. Its structural similarity to known neurotransmitter modulators suggests potential use in treating neurological disorders.
Case Study: Acetylcholinesterase Inhibition
Investigations into the inhibition of acetylcholinesterase by derivatives of this compound have shown promising results, indicating potential use in treating Alzheimer's disease .
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis due to its functionalized bicyclic structure.
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new carbon-nitrogen bonds | Formation of novel amines |
| Cyclization Reactions | Can undergo cyclization to form more complex bicyclic structures | Creation of diverse heterocycles |
Synthesis of Heterocyclic Compounds
The compound is utilized as a precursor for synthesizing various heterocyclic compounds with potential applications in medicinal chemistry.
Case Study: Synthesis of Antioxidant Compounds
Recent studies have explored the synthesis of antioxidant compounds using this bicyclic structure as a starting material, demonstrating its utility in developing drugs aimed at oxidative stress-related diseases .
Functional Materials
The unique structural attributes of this compound make it suitable for applications in materials science, particularly in developing functional materials such as sensors and catalysts.
Case Study: Conductivity-Based Sensors
Research has shown that derivatives of this compound can be integrated into conductivity-based sensors, enhancing their performance due to the compound's electronic properties .
Coatings and Polymers
Due to its stability and functional groups, the compound can be used in creating coatings and polymers with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
- Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
- Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Uniqueness:
- The presence of the dimethyl-substituted azabicycloheptane ring distinguishes it from other similar compounds.
- The combination of the tert-butyl ester group and the amino group provides unique reactivity and stability.
- Its specific molecular structure allows for targeted interactions with biological macromolecules, making it a valuable tool in scientific research .
Biological Activity
Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate, with the CAS number 2375268-07-6, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 240.34 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.34 g/mol |
| CAS Number | 2375268-07-6 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound may exhibit significant antimicrobial properties through various mechanisms:
- Inhibition of Cell Wall Synthesis : Compounds in this class can inhibit enzymes involved in peptidoglycan biosynthesis, crucial for bacterial cell wall integrity.
- β-Lactamase Inhibition : There is ongoing research into the ability of similar compounds to act as β-lactamase inhibitors, which can restore the efficacy of β-lactam antibiotics against resistant strains .
- Modulation of Membrane Permeability : Some studies suggest that these compounds can alter the permeability of bacterial membranes, leading to increased susceptibility to other antibiotics .
Study on Antimicrobial Efficacy
A notable study published in Antibiotic Adjuvants explored the effectiveness of various β-lactamase inhibitors, including derivatives related to tert-butyl 6-amino compounds. The results demonstrated that these inhibitors could significantly enhance the activity of β-lactam antibiotics against resistant bacterial strains .
In Vivo Studies
In vivo studies have shown that compounds structurally related to this compound exhibit promising results in animal models for treating infections caused by multidrug-resistant bacteria . These studies emphasize the potential for developing new therapeutic agents based on this compound.
Pharmacological Profile
The pharmacological profile of this compound suggests several therapeutic applications:
- Antibacterial Therapy : Its ability to inhibit bacterial growth makes it a candidate for further development as an antibacterial agent.
- Synergistic Effects with Existing Antibiotics : The compound may enhance the effectiveness of existing antibiotics when used in combination therapies.
Q & A
Basic: What are the critical steps in synthesizing tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate?
The synthesis typically involves a multi-step route:
Bicyclic framework formation : Cyclization of precursor amines or ketones under basic or acidic conditions to form the azabicyclo[3.2.0]heptane core.
Functionalization : Introduction of the 6-amino and 7,7-dimethyl groups via alkylation or reductive amination.
Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the amine, often via reaction with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base like DMAP.
Optimization : Reaction conditions (e.g., solvent polarity, temperature, catalyst) significantly impact yield and selectivity. For example, THF or DCM solvents at 0–25°C are common, with catalysts like Pd/C for hydrogenation steps .
Basic: How can researchers ensure purity during synthesis?
Purity is achieved through:
- Chromatographic methods : Flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) for intermediate purification.
- Crystallization : Recrystallization from solvents like ethanol or methanol to isolate the final product.
- Analytical validation : HPLC (C18 column, UV detection at 210–254 nm) and LC-MS to confirm purity >95%.
- Control of stereochemistry : Chiral HPLC or polarimetry to verify enantiomeric excess, especially for bicyclic systems with multiple stereocenters .
Advanced: How can structural contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Contradictions often arise from dynamic effects or stereochemical complexity:
- Variable-temperature NMR : Identifies conformational exchange broadening (e.g., amide rotamers) by cooling samples to –40°C in CDCl₃ or DMSO-d₆.
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and assigns stereochemistry. For example, NOE correlations between the 7,7-dimethyl protons and the bicyclic core confirm spatial proximity.
- DFT calculations : Predicts NMR chemical shifts for proposed structures using software like Gaussian or ORCA, validated against experimental data .
Advanced: What strategies optimize regioselectivity in functionalizing the azabicyclo[3.2.0]heptane core?
Regioselectivity is influenced by:
- Steric and electronic factors : The 6-amino group directs electrophiles to less hindered positions (e.g., C5 over C7).
- Protecting group choice : Boc protection at N2 reduces nucleophilicity, favoring reactions at the amino group.
- Catalyst screening : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively targets halogenated positions.
- Computational modeling : Molecular docking or MD simulations predict reactive sites based on electron density maps .
Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?
Case studies from related compounds suggest:
- Amino group substitution : Replacing 6-amino with hydroxyl (e.g., tert-butyl 6-hydroxy analogs) reduces enzyme inhibition potency but increases solubility.
- Steric effects : 7,7-Dimethyl groups enhance metabolic stability by shielding the bicyclic core from cytochrome P450 oxidation.
- Activity assays : Test modified compounds against β-lactamases (e.g., TEM-1) or bacterial strains (MIC assays) to correlate structure with inhibition .
Advanced: What methodologies assess stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Plasma stability assays : Use human or murine plasma to evaluate esterase-mediated hydrolysis of the tert-butyl carboxylate.
- Forced degradation : Expose to heat (60°C), light (UV-A), or oxidants (H₂O₂) to identify degradation pathways .
Advanced: How can researchers resolve discrepancies in reported synthetic yields?
Common causes and solutions:
- Impurity interference : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., over-alkylated derivatives).
- Reagent quality : Screen batches of Boc anhydride for moisture content, which affects coupling efficiency.
- Scale effects : Pilot small-scale reactions (0.1–1 mmol) before scaling up, noting exothermicity or mixing limitations .
Advanced: What techniques elucidate interactions with biological targets (e.g., enzymes)?
- Surface plasmon resonance (SPR) : Measures binding kinetics (ka, kd) between the compound and immobilized β-lactamases.
- X-ray crystallography : Co-crystallization with target enzymes (e.g., CTX-M-15) reveals binding modes and hydrogen-bonding interactions.
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
